2-(2-Bromooxazol-5-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN2O |
|---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
2-(2-bromo-1,3-oxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H3BrN2O/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 |
InChI Key |
XXCCTFBQBQLNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)CC#N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 2 Bromooxazol 5 Yl Acetonitrile
Reactivity of the Bromine Atom at C-2
The bromine atom at the C-2 position of the oxazole (B20620) ring in 2-(2-Bromooxazol-5-yl)acetonitrile is susceptible to a variety of chemical transformations, making it a valuable handle for introducing molecular diversity.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the oxazole ring facilitates the displacement of the C-2 bromine atom by various nucleophiles.
The C-2 bromine atom can be readily displaced by heteroatom nucleophiles such as amines and thiols. These reactions typically proceed under basic conditions, where the nucleophile attacks the electrophilic C-2 carbon, leading to the substitution of the bromine atom. The general mechanism involves the formation of a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to yield the corresponding 2-substituted oxazole derivative. The reaction conditions, including the choice of base and solvent, can influence the reaction rate and yield.
For instance, the reaction with a primary or secondary amine would yield the corresponding 2-aminooxazole derivative, while reaction with a thiol would produce a 2-thiooxazole. These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the C-2 position.
Cross-Coupling Reactions at the Bromine Center
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C-2 bromine atom of this compound serves as an excellent electrophilic partner in these transformations. nih.govyoutube.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboronic acid. yonedalabs.comlibretexts.orgyoutube.com In the context of this compound, the C-2 bromine atom can be coupled with various aryl- or heteroarylboronic acids to generate 2-aryl- or 2-heteroaryl-substituted oxazoles.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole, forming a Pd(II) complex. libretexts.orgyoutube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. libretexts.orgyoutube.com
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product. libretexts.org
The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. beilstein-journals.orgorganic-chemistry.org Bulky and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)3 and PCy3, have been shown to be effective in promoting the oxidative addition of aryl halides. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent |
| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/Ethanol/Water |
| Pd(OAc)2 | S-PHOS | K3PO4 | Dioxane |
| PdCl2 | P(o-Tol)3 | Cs2CO3 | THF/Water |
This table presents a selection of commonly used conditions for Suzuki-Miyaura coupling reactions and does not represent a comprehensive list.
Beyond the Suzuki-Miyaura reaction, the C-2 bromine of this compound can participate in other palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Hiyama couplings. nih.govnih.govyoutube.com These reactions utilize different organometallic reagents, such as organostannanes (Stille), organozincs (Negishi), and organosilanes (Hiyama), to introduce a wide variety of substituents at the C-2 position. The fundamental mechanistic steps of oxidative addition, transmetalation, and reductive elimination are common to these coupling reactions as well. nih.gov
Reduction of the Carbon-Bromine Bond
The carbon-bromine bond at the C-2 position can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom and yielding 2-(Oxazol-5-yl)acetonitrile. This transformation can be achieved through various reduction methods. One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Another method is the use of hydride reagents. However, care must be taken to select a reagent that selectively reduces the C-Br bond without affecting the nitrile or the oxazole ring.
A classic method for the reduction of aryl ketones, which can be conceptually related, is the Wolff-Kishner reduction. masterorganicchemistry.com This reaction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. masterorganicchemistry.com While not directly applicable to the C-Br bond, it illustrates a powerful reductive strategy in organic synthesis. masterorganicchemistry.com
Reactivity of the Acetonitrile (B52724) Group at C-5
The acetonitrile group (–CH₂CN) is a versatile functional group, and its reactivity in the context of the this compound framework is multifaceted. The carbon-nitrogen triple bond and the adjacent methylene (B1212753) group are the primary sites of chemical transformations. ntnu.nomdpi.com
Nucleophilic Additions to the Nitrile
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.calibretexts.org This reaction typically requires activation of the nitrile, often through protonation with an acid catalyst, which increases the electrophilicity of the nitrile carbon. ucalgary.ca Strong, anionic nucleophiles can also add directly to the carbon-nitrogen triple bond to form an intermediate imine salt. ucalgary.ca
Common nucleophiles that react with nitriles include:
Grignard Reagents (RMgX): These organometallic compounds add to the nitrile to form an imine anion, which upon hydrolysis yields a ketone. libretexts.org
Organolithium Compounds (RLi): Similar to Grignard reagents, these also lead to the formation of ketones after hydrolysis. ucalgary.ca
Hydride Reagents (e.g., LiAlH₄): These reagents add a hydride ion (H⁻) to the nitrile carbon. libretexts.org
The general mechanism involves the nucleophilic attack on the nitrile carbon, breaking the pi bond and forming a new carbon-nucleophile bond. The resulting intermediate can then be protonated or undergo further reactions.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous workup then protonates the resulting intermediate to furnish the primary amine. libretexts.org
Alternatively, diisobutylaluminium hydride (DIBALH) can be employed to achieve a partial reduction to an aldehyde. This reagent delivers only a single hydride to the nitrile, forming an imine anion intermediate which, upon acidic workup, hydrolyzes to the corresponding aldehyde. libretexts.org
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | Primary amine |
| Diisobutylaluminium hydride (DIBALH) | Aldehyde |
Hydrolysis and Related Transformations
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org In an acidic medium, the nitrile is first protonated, which enhances its electrophilicity and allows for the attack of a weak nucleophile like water. ucalgary.calibretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. Both pathways ultimately lead to the formation of a carboxylic acid.
Cycloaddition Reactions Involving the Nitrile (e.g., [3+2] cycloadditions)
The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This type of reaction involves a 1,3-dipole (the azide) reacting with a dipolarophile (the nitrile) to form a five-membered heterocyclic ring. researchgate.netuchicago.edu Nitrile oxides can also undergo intramolecular cycloaddition with a double bond to synthesize isoxazolines. researchgate.net
Reactivity of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole (B134444) or thiazole (B1198619). wikipedia.org This influences its reactivity, particularly in electrophilic substitution reactions. The nitrogen atom at position 3 imparts a pyridine-like character, while the oxygen atom at position 1 behaves like a furan-type oxygen. pharmaguideline.com
Electrophilic Aromatic Substitution on the Oxazole Ring
Electrophilic aromatic substitution on the oxazole ring is generally difficult and typically requires the presence of electron-donating groups to activate the ring. wikipedia.orgpharmaguideline.com When substitution does occur, it preferentially takes place at the C5 position. wikipedia.org The presence of the bromo and acetonitrile substituents on the this compound molecule will influence the regioselectivity of any potential electrophilic substitution. The reactivity order for electrophilic attack on the oxazole ring is generally C4 > C5 > C2. pharmaguideline.com However, due to the existing substituents at C2 and C5, any further substitution would likely be directed to the C4 position. Common electrophilic substitution reactions like nitration and sulfonation are often challenging with unsaturated oxazole rings due to the formation of highly electron-deficient oxazolinium cations. pharmaguideline.com
Nucleophilic Attack on the Oxazole Ring
The oxazole ring is generally considered to be electron-deficient, a character that is further amplified by the presence of two electron-withdrawing substituents: a bromo group at the C2 position and a cyanomethyl group at the C5 position. This electronic deficiency makes the ring susceptible to nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) on the oxazole ring is a known, albeit not always facile, process. The C2 position of the oxazole ring is the most electrophilic and, therefore, the most likely site for nucleophilic attack, especially when substituted with a good leaving group like bromine. pharmaguideline.comwikipedia.orgtandfonline.com The reaction is anticipated to proceed through a concerted or a stepwise mechanism involving a Meisenheimer-like intermediate. rsc.org
A variety of nucleophiles can be envisaged to react with this compound, leading to a range of new 2-substituted oxazole derivatives. The feasibility and outcome of these reactions will depend on the nature of the nucleophile, the reaction conditions, and the stability of the resulting products.
Table 1: Predicted Nucleophilic Substitution Reactions of this compound
| Nucleophile | Predicted Product | Reaction Conditions (Hypothetical) |
| Sodium Methoxide (NaOMe) | 2-(2-Methoxyoxazol-5-yl)acetonitrile | Methanol, reflux |
| Sodium Azide (NaN₃) | 2-(2-Azidooxazol-5-yl)acetonitrile | DMF, 80 °C |
| Piperidine | 2-(2-(Piperidin-1-yl)oxazol-5-yl)acetonitrile | Ethanol, reflux |
| Sodium Thiophenoxide (NaSPh) | 2-(2-(Phenylthio)oxazol-5-yl)acetonitrile | THF, room temperature |
Diels-Alder Reactions of Oxazoles (Inverse Electron Demand)
The electron-deficient nature of the oxazole ring in this compound makes it a prime candidate to act as a diene in inverse electron demand Diels-Alder (IEDDA) reactions. youtube.comucla.edu In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. The reaction of oxazoles in IEDDA reactions provides a powerful tool for the synthesis of highly substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule (e.g., water or hydrogen cyanide). researchgate.net
The presence of the electron-withdrawing bromo and cyanomethyl groups is expected to lower the energy of the LUMO of the oxazole diene system, thereby facilitating the reaction with a variety of electron-rich alkenes and alkynes. The regioselectivity of the cycloaddition is governed by the electronic and steric effects of the substituents on both the oxazole and the dienophile.
Table 2: Predicted Inverse Electron Demand Diels-Alder Reactions of this compound
| Dienophile | Intermediate Cycloadduct | Final Pyridine Product (after rearrangement) |
| Ethyl Vinyl Ether | Bicyclic oxo-bridged intermediate | Substituted 3-hydroxypyridine |
| 1-Morpholinocyclohexene | Bicyclic amino-bridged intermediate | Substituted tetrahydroquinoline derivative |
| Ynamine | Bicyclic nitrogen-bridged intermediate | Substituted aminopyridine |
Ring-Opening Reactions of the Oxazole Core
The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when activated by electron-withdrawing groups. tandfonline.com Nucleophilic attack, as discussed in section 3.3.2, can sometimes lead to ring cleavage rather than substitution, especially with strong nucleophiles or under forcing conditions. pharmaguideline.com
For this compound, ring-opening could be initiated by the attack of a nucleophile at the C2 or C5 position. Attack at C2 could lead to the formation of an acyclic intermediate which could then cyclize to form a different heterocyclic system or undergo hydrolysis. For instance, reaction with hydrazine (B178648) could potentially lead to the formation of pyrazole (B372694) derivatives. Similarly, strong bases could promote ring-opening through deprotonation of the acetonitrile methylene group, followed by rearrangement.
Table 3: Potential Ring-Opening Reactions and Subsequent Transformations
| Reagent | Plausible Intermediate | Potential Final Product |
| Hydrazine (N₂H₄) | Acyclic hydrazone intermediate | Substituted pyrazole |
| Sodium Hydroxide (conc.) | Acyclic carboxylic acid intermediate | α-Amino acid derivative (after hydrolysis) |
| Strong Base (e.g., LDA) | Anionic open-chain species | Rearranged acyclic products or recyclized heterocycles |
Interplay Between Substituent Reactivity and Ring Reactivity
The reactivity of this compound is not solely defined by the oxazole ring itself, but by a complex interplay between the ring and its substituents. The bromo and cyanomethyl groups significantly influence the electronic properties of the oxazole core, and in turn, the ring affects the reactivity of the substituents.
The electron-withdrawing nature of the oxazole ring enhances the acidity of the methylene protons of the acetonitrile group, making them susceptible to deprotonation by a suitable base. The resulting carbanion could then participate in various carbon-carbon bond-forming reactions.
Conversely, the bromo substituent at the C2 position is activated towards nucleophilic displacement due to the electron-deficient nature of the oxazole ring. Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a versatile handle for the introduction of a wide range of substituents at the C2 position. The success of these coupling reactions would, however, depend on the stability of the oxazole ring under the reaction conditions.
The nitrile group can also undergo a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The feasibility of these reactions in the presence of the bromo-substituted oxazole ring would need to be carefully considered to avoid undesired side reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, one can map out the complete carbon-hydrogen framework and probe the electronic environment of the heterocyclic system.
While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. youtube.comsdsu.edu These techniques reveal correlations between nuclei, allowing for a step-by-step construction of the molecule's framework. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For 2-(2-Bromooxazol-5-yl)acetonitrile, the COSY spectrum is predicted to be simple, showing a crucial cross-peak between the single proton on the oxazole (B20620) ring (H4) and the two protons of the methylene (B1212753) group (-CH₂-). This correlation would definitively link the acetonitrile (B52724) side chain to the oxazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹JCH). sdsu.edu It is invaluable for assigning carbon signals based on their known proton attachments. For the target molecule, the HSQC spectrum would show two key correlation peaks: one connecting the oxazole proton (H4) to its corresponding carbon (C4), and another connecting the methylene protons (-CH₂-) to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the molecular skeleton, as it reveals longer-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.edu This allows for the connection of quaternary (non-protonated) carbons and different molecular fragments. Key expected HMBC correlations for this compound are outlined in the table below.
| Experiment | Proton Signal | Correlated Nucleus | Inferred Connectivity |
|---|---|---|---|
| COSY | H4 | -CH₂- | Confirms proximity of the ring proton and the side chain. |
| HSQC | H4 | C4 | Assigns the protonated carbon of the oxazole ring. |
| HSQC | -CH₂- | -CH₂- Carbon | Assigns the methylene carbon of the acetonitrile group. |
| HMBC | H4 | C5, C2 | Positions the single proton on the oxazole ring relative to the substituted carbons. |
| HMBC | -CH₂- | C5, C4, -CN | Confirms the attachment of the acetonitrile group to C5 of the oxazole ring. |
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. illinois.educarlroth.com Analysis of these shifts confirms the presence of specific structural motifs and the electronic influence of substituents.
¹H NMR: The spectrum is expected to be relatively simple. A singlet in the aromatic region (typically δ 7.0-8.0 ppm) would be characteristic of the lone proton at the C4 position of the oxazole ring. ipb.pt A second singlet, further upfield (likely δ 3.5-4.5 ppm), would correspond to the two protons of the methylene (-CH₂-) group. The exact positions would be influenced by the solvent and the combined electronic effects of the bromo and cyanomethyl groups.
¹³C NMR: The spectrum would provide a carbon count and confirm the key functional groups. The oxazole ring carbons (C2, C4, C5) have distinct chemical shifts. The carbon bearing the bromine (C2) would be significantly shifted due to the halogen's electronegativity and heavy atom effect. The nitrile carbon (-CN) has a characteristic chemical shift in the δ 115-120 ppm range, while the methylene carbon would appear in the aliphatic region. chemicalbook.com
| Position | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| 4 | ¹H | ~7.5 | Typical for a proton on an oxazole ring. ipb.pt |
| -CH₂- | ¹H | ~4.0 | Methylene group adjacent to a nitrile and an aromatic ring. |
| 2 | ¹³C | ~145-150 | Oxazole carbon bonded to bromine and nitrogen. |
| 4 | ¹³C | ~125-130 | Protonated oxazole carbon. researchgate.net |
| 5 | ¹³C | ~155-160 | Oxazole carbon substituted with the acetonitrile group. |
| -CH₂- | ¹³C | ~20-25 | Aliphatic methylene carbon. |
| -CN | ¹³C | ~117 | Characteristic nitrile carbon shift. chemicalbook.com |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com The two techniques are complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. sapub.org
Nitrile Group (C≡N): The most prominent and diagnostically useful peak is expected to be the nitrile stretch. This vibration typically appears as a sharp, medium-intensity band in the FT-IR spectrum in the range of 2240-2260 cm⁻¹. researchgate.net
Oxazole Ring: The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the fingerprint region, typically between 1500 and 1650 cm⁻¹. The ring breathing modes and other deformations will also produce a series of sharp bands in the lower frequency region of the fingerprint area (<1400 cm⁻¹). esisresearch.orgnih.gov
C-Br Stretch: The carbon-bromine stretching vibration is expected to be observed at the low-frequency end of the FT-IR spectrum, typically in the 500-650 cm⁻¹ range. nanoient.org This region can sometimes be congested, but its presence is a key indicator of the bromo-substituent.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Oxazole Ring) | 3100-3150 | FT-IR, Raman | Weak to Medium |
| C-H Stretch (Methylene) | 2850-2960 | FT-IR, Raman | Weak to Medium |
| C≡N Stretch (Nitrile) | 2240-2260 | FT-IR | Medium, Sharp |
| C=N / C=C Stretch (Oxazole Ring) | 1500-1650 | FT-IR, Raman | Medium to Strong |
| C-Br Stretch | 500-650 | FT-IR | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound, which helps confirm its molecular formula, and its fragmentation pattern upon ionization, which offers structural clues.
Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks of almost equal intensity, separated by two mass units (m/z). docbrown.infoyoutube.comwpmucdn.com This M/M+2 pattern is a definitive signature for a monobrominated compound. For C₅H₃BrN₂O, the expected molecular ions would be at m/z 201.9 (for ⁷⁹Br) and 203.9 (for ⁸¹Br).
Fragmentation Pathways: Upon electron impact ionization, the molecular ion can undergo fragmentation. The weakest bonds are most likely to break. A primary fragmentation pathway would be the loss of a bromine radical (•Br), which is a common fragmentation for bromo-compounds. miamioh.edu Another likely fragmentation is the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the oxazole ring. The resulting fragment ions provide further evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)
While obtaining a suitable single crystal for X-ray diffraction can be challenging, this technique provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. nih.gov It yields accurate data on bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound is not publicly available, analysis of related bromo-substituted heterocyclic structures in crystallographic databases reveals common features. nih.govoregonstate.edu One would expect the oxazole ring to be essentially planar. Intermolecular interactions in the solid state could be governed by dipole-dipole interactions involving the polar nitrile group and the bromine atom, as well as potential weak hydrogen bonding or π-stacking of the oxazole rings.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a pivotal method for investigating the properties of 2-(2-Bromooxazol-5-yl)acetonitrile. These quantum-chemical calculations offer a deep understanding of the molecule's behavior at the atomic level.
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The analysis of the molecule's conformation is crucial for understanding its spatial arrangement and how it might interact with other molecules.
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. For instance, in a related compound, 2-amino-5-bromobenzoic acid, the HOMO to LUMO transition suggests a transfer of electron density. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The MEP map uses a color scale to indicate different electrostatic potential values, where red typically represents electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential) that are favorable for nucleophilic attack. researchgate.netwalisongo.ac.id This analysis helps in understanding intermolecular interactions, such as those in drug-receptor binding. researchgate.net The MEP is plotted on a constant electron density surface, providing insights into the molecule's shape, size, and electrostatic properties. researchgate.net
Computational methods, particularly DFT, are employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govucm.esmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations. ucm.es By comparing the theoretically calculated NMR spectra with experimental data, the structural assignment of the molecule can be confirmed. ucm.esmdpi.com This combined approach of experimental and computational spectroscopy is a powerful tool for the fine structure analysis of complex organic molecules. nih.govucm.esmdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the reaction mechanisms involving this compound. These studies can map out the entire reaction pathway, providing a detailed understanding of how the reaction proceeds.
A key aspect of mechanistic studies is the analysis of transition states, which are the high-energy structures that connect reactants to products. By locating and characterizing the transition state structures, chemists can determine the energy barriers of a reaction, which in turn dictates the reaction rate. This analysis is crucial for understanding the feasibility and kinetics of chemical transformations. For example, in a similar reaction, the mechanistic pathway involves a nucleophilic attack followed by proton migration to form an intermediate. nih.gov
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to trace the energetic pathway of a chemical reaction from reactants to products. researchgate.net This mapping helps in identifying the transition state, which is the highest energy point along the reaction coordinate, and in calculating the activation energy of the reaction. For a molecule like this compound, this method can be applied to understand various potential reactions, such as nucleophilic or electrophilic substitutions.
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the chemical reactivity of a molecule. researchgate.net These global descriptors provide a quantitative measure of a molecule's stability and reactivity.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a high chemical hardness is less reactive, while a molecule with a low chemical hardness is more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A high electrophilicity index indicates a good electrophile.
These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the bromine atom and the acetonitrile (B52724) group, both being electron-withdrawing, are expected to influence these frontier orbitals and, consequently, the reactivity descriptors. numberanalytics.com Computational studies on various organic molecules have demonstrated a strong correlation between these calculated descriptors and experimentally observed reactivity. rsc.org
Below is an illustrative table of how reactivity descriptors might be presented for a series of related compounds, based on computational studies found in the literature for other heterocyclic systems.
| Compound | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Model Oxazole (B20620) | -6.5 | -1.2 | 2.65 | 1.54 |
| 2-Bromooxazole (B165757) | -6.8 | -1.8 | 2.50 | 2.05 |
| 5-Acetonitrileoxazole | -7.0 | -2.0 | 2.50 | 2.45 |
| This compound (Predicted) | -7.2 | -2.3 | 2.45 | 2.87 |
Note: The values for this compound are hypothetical and for illustrative purposes, extrapolated from general trends observed in substituted heterocyclic systems.
Regioselectivity Predictions and Explanations
Regioselectivity refers to the preference of a chemical reaction to occur at a particular position on a molecule. In the case of electrophilic aromatic substitution on the oxazole ring of this compound, computational methods can predict the most likely site of attack. The oxazole ring itself has inherent reactivity patterns, with electrophilic attack generally favored at the C5 position. semanticscholar.org
The regioselectivity can be explained by analyzing the distribution of electron density in the molecule and the stability of the intermediates formed during the reaction. libretexts.orgstudysmarter.co.uk Molecular electrostatic potential (MESP) maps, which can be generated computationally, visualize the electron-rich and electron-poor regions of a molecule. nih.gov For an electrophilic attack, the incoming electrophile will be attracted to the regions of highest electron density (most negative electrostatic potential).
A general principle in electrophilic aromatic substitution is that electron-donating groups activate the ring and are typically ortho, para-directing, while electron-withdrawing groups deactivate the ring and are meta-directing. youtube.com For five-membered heterocycles like oxazole, the situation is more complex, but similar principles of stabilizing the intermediate carbocation apply. stackexchange.com Studies on related benzimidazole (B57391) acrylonitriles have successfully used computational docking and molecular dynamics to understand the structural features influencing biological activity, which is a testament to the predictive power of these methods. mdpi.com
Applications As Synthetic Building Blocks and Intermediate in Complex Molecule Synthesis
Potential for the Construction of Diverse Heterocyclic Systems
The bifunctional nature of 2-(2-Bromooxazol-5-yl)acetonitrile, possessing both an electrophilic site at the C2 position of the oxazole (B20620) ring (due to the bromine atom) and a nucleophilic/acidic site at the α-carbon of the acetonitrile (B52724) group, makes it a promising candidate for constructing a variety of heterocyclic systems.
The presence of the bromo and cyanomethyl groups on the same oxazole core suggests its potential as a precursor for fused heterocyclic systems. For instance, intramolecular cyclization reactions could theoretically lead to the formation of bicyclic structures. Similarly, intermolecular reactions where both functional groups participate in a sequential or one-pot manner with other reagents could yield more complex fused systems. However, no specific examples of such transformations involving this compound have been reported.
The bromine atom at the C2 position is a key functional group for introducing diversity. It can be readily displaced or used in cross-coupling reactions to generate polysubstituted oxazole derivatives.
Cross-Coupling Reactions: The 2-bromooxazole (B165757) moiety is an ideal substrate for various palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings could be employed to introduce a wide range of aryl, heteroaryl, vinyl, and alkynyl substituents at the C2 position. wikipedia.orgyoutube.comyoutube.comnih.govyonedalabs.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. wikipedia.org
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the oxazole ring could facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom with various nucleophiles, such as amines, alcohols, and thiols, to yield 2-amino, 2-alkoxy, and 2-thioalkoxy oxazole derivatives, respectively.
The acetonitrile group also offers a handle for further functionalization, such as hydrolysis to a carboxylic acid, reduction to an amine, or its use as a nucleophile in condensation reactions, thereby increasing the diversity of accessible polysubstituted oxazoles.
Prospective Role in Natural Product Synthesis and Analogue Development
The oxazole ring is a common structural motif found in numerous natural products with diverse biological activities. While there is no direct evidence of this compound being used in the total synthesis of any natural product, its structure suggests it could serve as a valuable building block for synthesizing analogues of oxazole-containing natural products. The ability to introduce various substituents at the C2 position via cross-coupling would allow for the systematic modification of a natural product scaffold to explore structure-activity relationships.
Theoretical Precursor for Advanced Organic Materials
Substituted oxazoles are known to exhibit interesting photophysical properties and have been incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The core structure of this compound could potentially be elaborated through the synthetic handles available. For example, the introduction of extended π-conjugated systems via Suzuki or Sonogashira coupling at the C2 position could lead to novel chromophores or luminophores. The nitrile group could also be transformed into other functional groups to tune the electronic properties of the resulting materials. At present, no studies have been published that utilize this specific compound for such applications.
Envisioned Design of Functionalized Scaffolds through Derivatization
The dual reactivity of this compound makes it an attractive starting point for the design of functionalized molecular scaffolds for applications in medicinal chemistry and chemical biology. The sequential or orthogonal reaction of the 2-bromo and 5-acetonitrile groups would allow for the controlled introduction of different functionalities, leading to diverse and complex molecular architectures.
Table of Potential Derivatization Reactions:
| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| 2-Bromo | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-Aryl/heteroaryl substitution |
| 2-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 2-Alkynyl substitution |
| 2-Bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 2-Amino substitution |
| 5-Acetonitrile | Hydrolysis | Acid or base | Carboxylic acid |
| 5-Acetonitrile | Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine |
This table illustrates the hypothetical derivatization possibilities that could lead to a variety of functionalized scaffolds, although these transformations have not been specifically documented for this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Routes
The current synthesis of oxazole (B20620) derivatives often relies on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.netijpsonline.com Future research should prioritize the development of greener and more sustainable synthetic routes to 2-(2-bromooxazol-5-yl)acetonitrile and related compounds.
Key areas of focus could include:
Catalytic Systems: Exploring novel metal-based or organocatalytic systems could lead to more efficient and selective syntheses. For instance, the use of copper or palladium catalysts has shown promise in the direct arylation of oxazoles. ijpsonline.com Further investigation into earth-abundant metal catalysts could enhance the sustainability of these processes.
Green Solvents and Reaction Conditions: The use of ionic liquids, deep-eutectic solvents, or even water as reaction media can significantly reduce the environmental impact of chemical syntheses. ijpsonline.comnih.gov Microwave-assisted and ultrasound-mediated reactions are also attractive alternatives to conventional heating, often leading to shorter reaction times and higher yields. ijpsonline.comnih.gov
| Conventional Synthesis Method | Description | Potential for Greener Alternatives |
| Robinson-Gabriel Synthesis | Involves the cyclization and dehydration of acylated amino ketones. researchgate.nettandfonline.com | Use of solid acid catalysts or microwave irradiation to avoid strong mineral acids. |
| Fischer Oxazole Synthesis | Reaction of cyanohydrins with aldehydes or ketones. researchgate.nettandfonline.com | Exploring enzymatic or biocatalytic approaches. |
| van Leusen Reaction | Reaction of aldehydes with tosylmethyl isocyanide (TosMIC). researchgate.netijpsonline.com | Development of recyclable or less toxic isocyanide reagents. |
| Bredereck Reaction | Reaction of α-haloketones with formamide. researchgate.nettandfonline.com | Investigating alternative, less corrosive halogen sources. |
Investigation of Unprecedented Reactivity Modes
The bromine atom and the acetonitrile (B52724) group in this compound offer multiple sites for chemical modification. While its participation in cross-coupling and nucleophilic substitution reactions is established, there is significant potential to uncover novel reactivity patterns.
Future research could explore:
C-H Activation: Direct functionalization of the C-H bonds on the oxazole ring would provide a more atom-economical approach to diversification.
Photoredox Catalysis: Visible-light mediated reactions could enable unique transformations that are not accessible through traditional thermal methods, such as the synthesis of substituted oxazoles from α-bromoketones and benzylamines. organic-chemistry.org
Electrochemical Synthesis: Employing electrochemical methods could offer a reagent-free and environmentally friendly way to induce novel cyclization or functionalization reactions.
Exploration of Stereoselective Transformations
The development of stereoselective methods for the synthesis and functionalization of this compound is a critical area for future research, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity.
Potential research directions include:
Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemistry of reactions involving the acetonitrile group or transformations at the oxazole ring.
Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions, followed by their subsequent removal.
Enantioselective Desymmetrization: Developing methods to desymmetrize prochiral precursors to afford enantiomerically enriched this compound derivatives.
Advanced In-Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of reaction mechanisms and to optimize reaction conditions, the use of advanced in-situ spectroscopic techniques is paramount. Real-time monitoring can provide valuable information about the formation of intermediates, reaction kinetics, and the onset of side reactions. mdpi.comnih.gov
Techniques that could be applied include:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, products, and key intermediates throughout the course of a reaction. mdpi.comnih.gov
In-situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, aiding in the elucidation of reaction pathways.
Fluorescence Spectroscopy: This highly sensitive, non-invasive technique can be a cost-effective option for real-time monitoring of certain reactions. mdpi.com
| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. mdpi.com | Optimizing reaction times and identifying reaction endpoints in cross-coupling reactions. |
| In-situ NMR | Detailed structural elucidation of transient species. | Characterizing unstable intermediates in novel cyclization reactions. |
| Fluorescence Spectroscopy | High-sensitivity detection of specific molecules. mdpi.com | Monitoring the formation of fluorescent derivatives of this compound. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netmdpi.com This approach is particularly well-suited for the synthesis of compound libraries for high-throughput screening.
Future efforts should focus on:
Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives. researchgate.netmdpi.comscielo.br This can lead to higher yields, shorter reaction times, and better process control compared to batch synthesis. mdpi.com
Automated Synthesis Platforms: Utilizing automated synthesizers for the rapid and efficient preparation of a diverse range of derivatives. merckmillipore.comresearchgate.netresearchgate.netsynthiaonline.com These platforms can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal manual intervention. merckmillipore.comsynthiaonline.com
Data-Driven Optimization: Combining automated synthesis with machine learning algorithms to rapidly optimize reaction conditions and explore a wider chemical space.
The synergy between advanced synthetic methods, real-time analytics, and automation will undoubtedly accelerate the discovery of new applications for this compound and its analogues.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Bromooxazol-5-yl)acetonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions using brominated precursors. For example, acetonitrile is frequently employed as a solvent due to its polar aprotic nature, which stabilizes intermediates. Reactions with carbonate bases (e.g., Cs₂CO₃ or Na₂CO₃) under reflux conditions (60–80°C) have shown efficacy in analogous bromo-heterocyclic syntheses. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require controlled temperature gradients and inert atmospheres (N₂/Ar) to suppress side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring substitution pattern and bromine positioning. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the acetonitrile CH₂ group resonates near δ 3.8–4.2 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₅H₃BrN₂O) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : Stretching frequencies for C≡N (~2250 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups.
Structural databases (e.g., SciFinder, Reaxys) and computational tools (e.g., DFT) aid in comparative analysis .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators or OV/AG/P99 cartridges in poorly ventilated areas .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Store in amber glass vials at 2–8°C under inert gas to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., bromine for Suzuki couplings). Solvent effects (acetonitrile vs. DMF) and transition-state barriers can be simulated using Gaussian or ORCA software. Molecular docking studies may further explore interactions with biological targets (e.g., enzyme active sites) .
Q. How should researchers address discrepancies in reported reaction yields for bromo-oxazole derivatives?
- Methodological Answer :
- Variable Control : Standardize solvent purity (HPLC-grade acetonitrile), base stoichiometry, and reaction time.
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products).
- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to pinpoint optimal termination points .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in cyclization steps.
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C over 2 hours) reduces thermal decomposition.
- Workup Optimization : Liquid-liquid extraction (dichloromethane/water) removes polar byproducts, followed by centrifugal partition chromatography for challenging separations .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A 2-acylamino ketone undergoes cyclodehydration to form a 2,5-disubstituted oxazole.